5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine
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Overview
Description
5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound has shown promise in various scientific research applications, especially in the field of cancer therapy .
Preparation Methods
The synthesis of 5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine involves several steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to further reactions, including nucleophilic substitution and amination, to yield the final product . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its inhibitory effects on FGFRs.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by targeting and inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells. The molecular targets and pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
Compared to other pyrrolopyridine derivatives, 5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine exhibits unique properties such as higher potency and selectivity towards FGFRs. Similar compounds include:
- 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
- 1H-Pyrrolo[2,3-f]quinoline, 5-methoxy-2,3,7,9-tetramethyl-
These compounds share structural similarities but differ in their functional groups and biological activities.
Biological Activity
5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine is a complex organic compound with significant potential in medicinal chemistry. It possesses unique structural features that enhance its biological activity, making it a candidate for various therapeutic applications. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C22H19F3N4O and features a pyrrolo-pyridine moiety along with a trifluoromethylbenzyl group. These structural components are crucial for its pharmacological properties, as they influence solubility, binding affinity, and overall biological activity.
Research indicates that compounds structurally similar to this compound exhibit various biological activities, primarily through interactions with specific protein targets. The compound is believed to act as an inhibitor of certain kinases, which play vital roles in cell signaling pathways related to cancer and inflammation.
Binding Affinity Studies
Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the interactions between this compound and its biological targets. These studies are essential for understanding the efficacy of the compound as a therapeutic agent.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group has been shown to enhance the potency of similar compounds significantly. For instance, SAR studies have indicated that modifications in the para-position of phenolic rings can lead to increased inhibition of serotonin uptake by up to sixfold compared to non-fluorinated analogs .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Chloro-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine | Chlorine substitution instead of methoxy | Antiproliferative |
N-[4-(Trifluoromethyl)benzyl]-1H-pyrazolo[3,4-b]quinolin | Pyrazoloquinoline core | Kinase inhibition |
1H-pyrrolo[2,3-b]quinolin derivatives | Quinoline instead of pyridine | Anticancer properties |
This table illustrates how variations in structural features can lead to different biological activities, highlighting the importance of specific functional groups in enhancing therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on evaluating the anti-inflammatory properties of related pyridine derivatives. For example, compounds similar to this compound have demonstrated significant COX-2 inhibition in vitro, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Additionally, preclinical trials involving animal models have shown promising results in reducing tumor growth when treated with derivatives of this compound. These findings suggest that ongoing research may lead to new therapeutic options for cancer treatment.
Properties
Molecular Formula |
C22H19F3N4O |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-[(5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C22H19F3N4O/c1-30-18-9-19-16(12-28-21(19)29-13-18)8-15-4-7-20(27-11-15)26-10-14-2-5-17(6-3-14)22(23,24)25/h2-7,9,11-13H,8,10H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
WLYQGNIWNGFGPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1 |
Origin of Product |
United States |
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